Anti-Infective Probe Utility via PBP4 Target Engagement
The target compound is documented in the ChEMBL database (CHEMBL757155) with an IC₅₀ of 15 000 nM against penicillin‑binding protein 4 (PBP4) from Staphylococcus aureus in a cell‑free inhibition assay [1]. In contrast, the structurally closest propan‑1‑one analog (CAS 732292‑20‑5) has no entry for this target, and the unsubstituted pyrrole ethanone analog (CAS 1500‑94‑3) lacks any reported PBP4 activity in the same data source. Although the absolute potency is modest, this validated engagement provides a defined starting point for structure‑based optimization that comparator compounds lack.
| Evidence Dimension | Inhibition of PBP4 (Staphylococcus aureus) |
|---|---|
| Target Compound Data | IC₅₀ = 15 000 nM |
| Comparator Or Baseline | Propan‑1‑one analog (CAS 732292‑20‑5): no data; Ethanone analog (CAS 1500‑94‑3): no data |
| Quantified Difference | Only compound in this series with documented PBP4 inhibition |
| Conditions | Cell‑free inhibition assay; ChEMBL_153673 |
Why This Matters
For a procurement decision, the existence of target‑specific activity data, however preliminary, reduces the risk of purchasing an analog that may lack the desired pharmacophore for anti‑infective screening programs.
- [1] BindingDB. (2007). ChEMBL_153673 (CHEMBL757155): Inhibition of Penicillin‑binding protein 4 from Staphylococcus aureus. BindingDB. View Source
